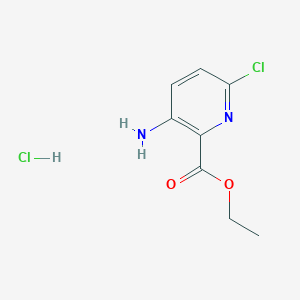
Ethyl 3-amino-6-chloropicolinate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-6-chloropicolinate hydrochloride is a chemical compound with the molecular formula C8H10Cl2N2O2 and a molecular weight of 237.08 g/mol . This compound is a derivative of picolinic acid and is characterized by the presence of an ethyl ester group, an amino group at the 3-position, and a chlorine atom at the 6-position of the pyridine ring. It is commonly used in various chemical and pharmaceutical research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-6-chloropicolinate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-6-chloropyridin-3-ylamine.
Reaction Conditions: The starting material is reacted with ethanol and toluene in the presence of a palladium catalyst, such as dichloro(1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, and triethylamine.
Purification: The reaction mixture is then filtered, and the solvents are removed.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-amino-6-chloropicolinate hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Amination: The amino group at the 3-position can participate in amination reactions to form derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base (e.g., sodium hydroxide) can be used.
Ester Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate ester hydrolysis.
Amination: Amination reactions can be carried out using reagents like ammonia or primary amines under mild heating.
Major Products:
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Ester Hydrolysis: 3-amino-6-chloropicolinic acid.
Amination: Aminated derivatives with different amine groups attached to the 3-position.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-6-chloropicolinate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound can be utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The specific mechanism of action of Ethyl 3-amino-6-chloropicolinate hydrochloride depends on its application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The amino and ester groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-amino-6-bromopicolinate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 3-amino-6-fluoropicolinate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 3-amino-6-methylpicolinate: Similar structure but with a methyl group instead of chlorine.
Uniqueness: Ethyl 3-amino-6-chloropicolinate hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in specific substitution reactions that may not be possible with other halogen or alkyl-substituted derivatives.
Eigenschaften
Molekularformel |
C8H10Cl2N2O2 |
|---|---|
Molekulargewicht |
237.08 g/mol |
IUPAC-Name |
ethyl 3-amino-6-chloropyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c1-2-13-8(12)7-5(10)3-4-6(9)11-7;/h3-4H,2,10H2,1H3;1H |
InChI-Schlüssel |
OTIRGVPQTGBGTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=N1)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13674822.png)

![4-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13674834.png)
![4-(Bromomethyl)-2-methylbenzo[d]thiazole](/img/structure/B13674839.png)
![2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13674848.png)

![4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13674861.png)
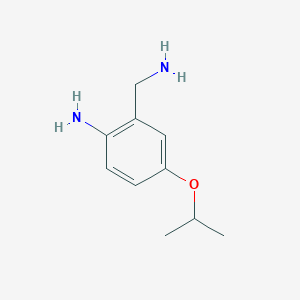
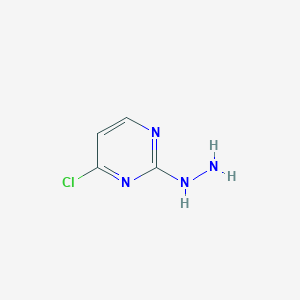
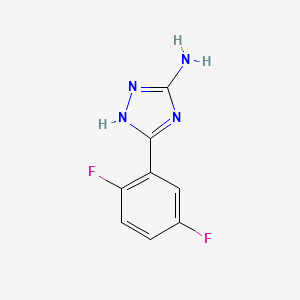
![6-(Bromomethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B13674888.png)
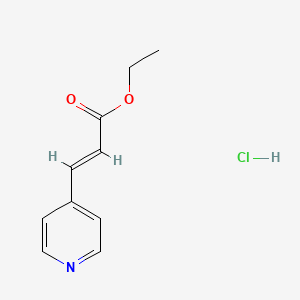

![Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13674901.png)
